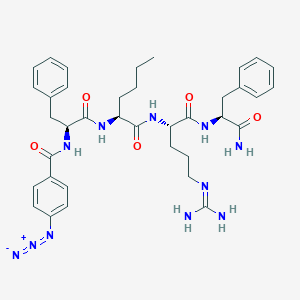

N-(4-Azidobenzoyl)fnlrfamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Azidobenzoyl)fnlrfamide, also known as ABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. ABF is a photoactivatable probe that can be used to study protein-ligand interactions and enzyme activity in vitro and in vivo.

作用机制

N-(4-Azidobenzoyl)fnlrfamide is a photoactivatable probe that works by covalently labeling proteins upon exposure to UV light. The azide group in N-(4-Azidobenzoyl)fnlrfamide is highly reactive and can undergo a photochemical reaction upon exposure to UV light. The resulting nitrene intermediate can then react with nearby amino acid residues in the protein, resulting in covalent labeling. The labeling is irreversible, allowing for the identification and isolation of the labeled protein.

生化和生理效应

N-(4-Azidobenzoyl)fnlrfamide labeling can have both biochemical and physiological effects on proteins. The covalent labeling can disrupt protein function, leading to changes in enzyme activity and ligand binding. However, N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to identify critical amino acid residues involved in protein-ligand interactions and enzyme activity. The physiological effects of N-(4-Azidobenzoyl)fnlrfamide labeling are not well understood, and further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function.

实验室实验的优点和局限性

N-(4-Azidobenzoyl)fnlrfamide has several advantages for lab experiments. It is a versatile probe that can be used to study a wide range of proteins and protein interactions. N-(4-Azidobenzoyl)fnlrfamide labeling is irreversible, allowing for the identification and isolation of the labeled protein. N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to identify critical amino acid residues involved in protein-ligand interactions and enzyme activity. However, N-(4-Azidobenzoyl)fnlrfamide labeling has some limitations. The labeling can disrupt protein function, leading to changes in enzyme activity and ligand binding. N-(4-Azidobenzoyl)fnlrfamide labeling is also dependent on UV light, which can limit its use in certain experimental conditions.

未来方向

There are several future directions for N-(4-Azidobenzoyl)fnlrfamide research. One direction is to develop new photoactivatable probes with improved labeling efficiency and specificity. Another direction is to use N-(4-Azidobenzoyl)fnlrfamide labeling to study protein dynamics and conformational changes. N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to study protein-protein interactions in living cells and organisms. Further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function and to develop new applications for N-(4-Azidobenzoyl)fnlrfamide in biochemical research.

In conclusion, N-(4-Azidobenzoyl)fnlrfamide is a photoactivatable probe that has significant potential for biochemical research. Its versatility and irreversible labeling make it a valuable tool for studying protein-ligand interactions and enzyme activity. However, further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function and to develop new applications for N-(4-Azidobenzoyl)fnlrfamide in biochemical research.

合成方法

The synthesis of N-(4-Azidobenzoyl)fnlrfamide involves the reaction of 4-azidobenzoic acid with Fmoc-protected amine. The reaction is carried out in the presence of a coupling reagent such as HATU or DIC. After the reaction, the Fmoc group is removed using piperidine, and the resulting N-(4-Azidobenzoyl)fnlrfamide is purified using column chromatography. The purity of N-(4-Azidobenzoyl)fnlrfamide can be confirmed using HPLC and mass spectrometry.

科学研究应用

N-(4-Azidobenzoyl)fnlrfamide has a wide range of applications in biochemical research. It can be used to study protein-ligand interactions, enzyme activity, and protein-protein interactions. N-(4-Azidobenzoyl)fnlrfamide can be incorporated into peptides and proteins using solid-phase peptide synthesis. The resulting N-(4-Azidobenzoyl)fnlrfamide-labeled peptides and proteins can be used to study ligand binding and enzyme activity using photoaffinity labeling techniques. N-(4-Azidobenzoyl)fnlrfamide can also be used to study protein-protein interactions using cross-linking techniques.

属性

CAS 编号 |

154447-48-0 |

|---|---|

产品名称 |

N-(4-Azidobenzoyl)fnlrfamide |

分子式 |

C37H47N11O5 |

分子量 |

725.8 g/mol |

IUPAC 名称 |

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-azidobenzamide |

InChI |

InChI=1S/C37H47N11O5/c1-2-3-15-28(44-36(53)31(23-25-13-8-5-9-14-25)46-33(50)26-17-19-27(20-18-26)47-48-41)34(51)43-29(16-10-21-42-37(39)40)35(52)45-30(32(38)49)22-24-11-6-4-7-12-24/h4-9,11-14,17-20,28-31H,2-3,10,15-16,21-23H2,1H3,(H2,38,49)(H,43,51)(H,44,53)(H,45,52)(H,46,50)(H4,39,40,42)/t28-,29-,30-,31-/m0/s1 |

InChI 键 |

SOXDGENEVFEFJN-ORYMTKCHSA-N |

手性 SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |

SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |

规范 SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |

其他 CAS 编号 |

154447-48-0 |

序列 |

FXRF |

同义词 |

AzBz-Phe-Nle-Arg-Phe-NH2 N-(4-azido-benzoyl)FnLRF-amide N-(4-azidobenzoyl)FnLRFamide N-(4-azidobenzoyl)phenylalanyl-norleucyl-arginyl-phenylalaninamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)

![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)